Boc-NHCH2CH2-PEG1-azide

PROTAC Linker Design Orthogonal Conjugation Stepwise Synthesis

Boc-NHCH2CH2-PEG1-azide (tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, CAS 176220-30-7) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a single PEG unit, a terminal azide group, and a tert-butyloxycarbonyl (Boc)-protected amine. With a molecular weight of 230.26 g/mol and a molecular formula of C9H18N4O3, this compound is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a versatile click chemistry reagent.

Molecular Formula C9H18N4O3
Molecular Weight 230.26 g/mol
CAS No. 176220-30-7
Cat. No. B3348523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NHCH2CH2-PEG1-azide
CAS176220-30-7
Molecular FormulaC9H18N4O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCN=[N+]=[N-]
InChIInChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14)
InChIKeyOIGBULWLGULHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NHCH2CH2-PEG1-azide (CAS 176220-30-7): A Short-Chain, Orthogonally Protected PEG Linker for PROTAC Synthesis and Click Chemistry


Boc-NHCH2CH2-PEG1-azide (tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, CAS 176220-30-7) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a single PEG unit, a terminal azide group, and a tert-butyloxycarbonyl (Boc)-protected amine [1]. With a molecular weight of 230.26 g/mol and a molecular formula of C9H18N4O3, this compound is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a versatile click chemistry reagent . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the Boc group provides acid-labile protection for the terminal amine, facilitating stepwise, orthogonal conjugation strategies .

Why Generic Substitution Fails for Boc-NHCH2CH2-PEG1-azide in Multi-Step Conjugation and PROTAC Design


In-class compounds cannot be simply interchanged because the specific combination of a short, single-unit PEG spacer, an aminoethyl linker, and orthogonal Boc protection creates a unique reactivity and spatial profile that directly impacts the efficacy of the final bioconjugate or degrader molecule . Replacing Boc-NHCH2CH2-PEG1-azide with a free amine analog like Azido-PEG1-amine eliminates the ability to perform selective, stepwise conjugations, as the unprotected amine will compete with the desired reaction . Conversely, substituting it with a longer PEG linker like Boc-N-Amido-PEG3-azide introduces additional conformational flexibility and a different spatial reach, which is known to alter PROTAC ternary complex formation and target degradation efficiency [1]. The specific structural features of this compound are not generic properties but are critical parameters in the rational design of targeted protein degraders.

Quantitative Differentiation Evidence for Boc-NHCH2CH2-PEG1-azide


Head-to-Head Structural Comparison: Boc-Protected vs. Free Amine PEG1-Azide Linkers

Boc-NHCH2CH2-PEG1-azide (MW 230.26) features a Boc-protected amine, enabling orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) to release a free primary amine for subsequent conjugation, a capability absent in the direct comparator Azido-PEG1-amine (MW 130.15), which has a permanently free amine [1]. This protection strategy prevents unwanted side reactions during the initial azide click chemistry step, ensuring a higher yield and purity of the desired intermediate.

PROTAC Linker Design Orthogonal Conjugation Stepwise Synthesis

Linker Length and Degradation Potency: Evidence from PROTAC CRBN Degraders

A systematic analysis of PROTACs targeting CRBN revealed that analogs bearing a 1-unit PEG linker demonstrated degradation efficiency and a reduction in neo-substrate (IKZF1) degradation comparable to those with a 2-unit PEG linker, while longer linkers showed reduced CRBN degradation efficiency [1]. This class-level inference positions Boc-NHCH2CH2-PEG1-azide, a foundational linker for constructing 1-PEG unit PROTACs, as a building block for potentially optimal degrader designs.

PROTAC Efficacy Linker Structure-Activity Relationship CRBN Degradation

Lipophilicity Differential: LogP Comparison with Longer PEG Analogs

The computed partition coefficient (XLogP3-AA) for Boc-NHCH2CH2-PEG1-azide is 1.7, which is higher than that of its longer-chain analog, Boc-N-Amido-PEG2-azide, with a computed LogP of 1.5 [1][2]. This difference is consistent with the reduced number of hydrophilic ethylene glycol units in the shorter PEG1 spacer.

Physicochemical Properties Lipophilicity Drug-likeness

Commercial Purity Benchmarking and Batch-Specific Quality Control

Boc-NHCH2CH2-PEG1-azide is commercially available from multiple reputable suppliers at a standard purity of ≥98%, with batch-specific QC data including NMR, HPLC, and GC analysis provided to ensure lot-to-lot consistency . This level of available quality documentation exceeds the standard for many research-grade PEG linkers, offering procurement confidence.

Quality Control Procurement Analytical Validation

Dual Click Chemistry Reactivity: CuAAC and SPAAC Compatibility

The terminal azide group in Boc-NHCH2CH2-PEG1-azide enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, providing versatility for conjugation in both biochemical and copper-free in vivo settings . This dual reactivity is a fundamental property shared with other azide-PEG linkers but is specifically enabled by the azide moiety's accessibility at the terminus of the short PEG1 chain.

Click Chemistry Bioconjugation Reaction Orthogonality

Optimal Deployment Scenarios for Boc-NHCH2CH2-PEG1-azide Based on Quantitative Evidence


Synthesis of Short-Linker PROTAC Libraries for CRBN-Mediated Degradation

Evidence indicates that 1-PEG unit linkers can provide an optimal balance of degradation potency and neo-substrate selectivity for CRBN-based PROTACs [1]. Boc-NHCH2CH2-PEG1-azide is the ideal building block for constructing such short-linker degrader libraries, where its orthogonal Boc protection allows for the sequential introduction of an alkyne-bearing target protein ligand via CuAAC, followed by Boc deprotection and conjugation to a CRBN E3 ligase ligand .

Stepwise, Orthogonal Bioconjugation for the Assembly of Complex Molecular Constructs

The compound's orthogonal protection and dual click reactivity make it suitable for assembling trifunctional molecules, such as fluorescent probes or antibody-drug conjugates (ADCs). The azide can first be reacted with a strained alkyne (e.g., DBCO) in a metal-free SPAAC reaction, and the Boc group can then be deprotected to reveal a free amine for coupling to an activated ester or carboxylic acid on a third component [1].

Surface Functionalization and Nanomaterial Modification

The short, rigid PEG1 spacer minimizes the hydrodynamic radius of the modification, making it a strong candidate for functionalizing nanoparticles or solid surfaces where a high density of functional groups is required without introducing excessive conformational flexibility [1]. The azide group allows for efficient surface anchoring via click chemistry, while the protected amine remains available for subsequent derivatization after deprotection.

Large-Scale PROTAC Intermediate Production with Quality Assurance

For projects transitioning from discovery to lead optimization, the commercial availability of Boc-NHCH2CH2-PEG1-azide at ≥98% purity with comprehensive batch-specific analytical data (NMR, HPLC, GC) [1] ensures a reliable and scalable supply of this critical intermediate. This is particularly important for generating reproducible in vivo efficacy and toxicology data where chemical purity directly impacts the reliability of biological results.

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